molecular formula C14H27IO4 B14894247 tert-Butyl 2-(4-(4-iodobutoxy)butoxy)acetate

tert-Butyl 2-(4-(4-iodobutoxy)butoxy)acetate

Cat. No.: B14894247
M. Wt: 386.27 g/mol
InChI Key: ARGUAOABFUIHAE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-(4-(4-iodobutoxy)butoxy)acetate typically involves the reaction of tert-butyl acetate with 4-iodobutanol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the formation of the desired product .

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 2-(4-(4-iodobutoxy)butoxy)acetate can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or carboxylic acids.

    Reduction Reactions: The ester group can be reduced to form alcohols.

Common Reagents and Conditions:

Major Products Formed:

    Substitution Reactions: Products include substituted butoxy acetates.

    Oxidation Reactions: Products include carboxylic acids or ketones.

    Reduction Reactions: Products include alcohols.

Scientific Research Applications

tert-Butyl 2-(4-(4-iodobutoxy)butoxy)acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl 2-(4-(4-iodobutoxy)butoxy)acetate involves its interaction with various molecular targets. The compound can form hydrogen bonds with key amino acids in enzyme active sites, thereby inhibiting or modulating enzyme activity. This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Uniqueness: tert-Butyl 2-(4-(4-iodobutoxy)butoxy)acetate is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and interact with different molecular targets. Its versatility makes it valuable in research and development across multiple scientific disciplines .

Properties

Molecular Formula

C14H27IO4

Molecular Weight

386.27 g/mol

IUPAC Name

tert-butyl 2-[4-(4-iodobutoxy)butoxy]acetate

InChI

InChI=1S/C14H27IO4/c1-14(2,3)19-13(16)12-18-11-7-6-10-17-9-5-4-8-15/h4-12H2,1-3H3

InChI Key

ARGUAOABFUIHAE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)COCCCCOCCCCI

Origin of Product

United States

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